3-(3-methylbutanamido)-N-(p-tolyl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

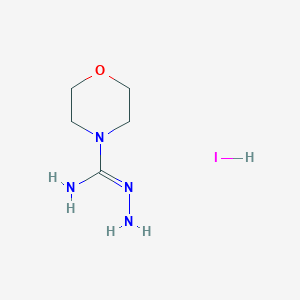

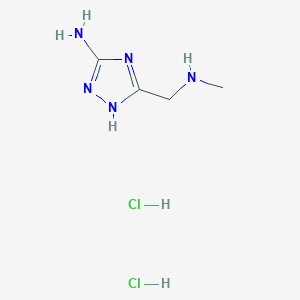

3-(3-methylbutanamido)-N-(p-tolyl)benzofuran-2-carboxamide, commonly known as MTPCA, is a synthetic compound that belongs to the benzofuran class of drugs. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. MTPCA has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and anxiety.

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Biological Activities

The scientific research surrounding 3-(3-methylbutanamido)-N-(p-tolyl)benzofuran-2-carboxamide and its derivatives primarily focuses on synthetic methodologies, with an emphasis on exploring their potential biological activities. These compounds are synthesized to develop new bioactive chemical entities and are evaluated for various biological activities.

A study detailed the synthesis of new benzofuran carboxamide derivatives, including the 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide series. These compounds were evaluated for their in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. The synthesis involved NMR, IR, Mass, and X-ray crystallographic techniques to characterize the compounds (Lavanya, Sribalan, & Padmini, 2017).

Antimicrobial Screening

Further research explored the synthesis of 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives. These compounds were synthesized with excellent yields by cyclocondensation reactions and screened for their in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli. The structural substantiation was achieved through elemental analysis and spectral studies, including 1H NMR, 13C NMR, IR, and mass spectra (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Anti-inflammatory, Analgesic, and Antipyretic Activities

Another investigation focused on the microwave-assisted synthesis of benzofuran-2-carboxamides, highlighting their biological and medicinal significance. The study utilized a one-pot parallel approach for synthesis and evaluated the compounds for their in vivo anti-inflammatory, analgesic, and antipyretic activities. This research showcased the potential of some derivatives exhibiting potent activities of particular interest (Xie, Kumar, Bodduri, Tarani, Zhao, Miao, Jang, & Shin, 2014).

Propiedades

IUPAC Name |

3-(3-methylbutanoylamino)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-13(2)12-18(24)23-19-16-6-4-5-7-17(16)26-20(19)21(25)22-15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKUVQDMZWNLSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-methylbutanamido)-N-(p-tolyl)benzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(2-Chloroacetyl)pyrrolidin-3-yl]quinazolin-4-one](/img/structure/B2585695.png)

![4-bromo-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B2585700.png)

![3-benzyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2585706.png)

![4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide](/img/structure/B2585709.png)

![1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2585710.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)naphthalene-1-sulfonamide](/img/structure/B2585711.png)

![2-cyclopropyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2585712.png)